(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
The compound (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide features a benzothiazole ring fused with a dihydro-1,4-dioxine moiety and a carboxamide group. Key structural attributes include:
- 4-Methoxy and 3-methyl substituents: Electron-donating groups that modulate electronic properties and steric effects.
- 5,6-Dihydro-1,4-dioxine: A partially saturated oxygen-containing ring, enhancing solubility and conformational flexibility.
- Carboxamide linker: Facilitates hydrogen bonding, critical for molecular recognition in bioactive contexts.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16-12-9(18-2)4-3-5-11(12)21-14(16)15-13(17)10-8-19-6-7-20-10/h3-5,8H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINICROZDYIMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=COCCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The initial step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzo[d]thiazole ring.
Methoxylation and Methylation:
Formation of the Dioxine Ring: The dioxine ring is typically synthesized via a cyclization reaction involving a diol and a suitable carboxylic acid derivative.
Ylidene Formation: The final step involves the formation of the ylidene linkage through a condensation reaction between the benzo[d]thiazole derivative and the dioxine carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Core Structural Features and Functional Groups
Key Observations :
- The target compound’s carboxamide group contrasts with the thione in ’s triazole derivative, altering hydrogen-bonding capacity and solubility .
- The dihydrodioxine in the target compound offers greater conformational flexibility compared to the rigid benzodioxine in ’s thiadiazole derivative .
- Unlike the isoxazole-thiophene hybrid in , the target’s benzothiazole core may enhance aromatic interactions in biological targets .
Key Observations :
- The target compound likely requires a Schiff base formation between the benzothiazole amine and dioxine carboxaldehyde, contrasting with ’s thiosemicarbazide condensation .
- highlights crystallization-driven assembly , suggesting the target compound’s carboxamide could enable similar supramolecular organization .
Table 3: Comparative Properties (Inferred from Structural Analogues)
Biological Activity
(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure
The compound features a unique structure that combines a thiazole moiety with a dioxine ring and a carboxamide functional group. This configuration is significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit anticancer properties. For example, derivatives of thiazole have shown significant cytotoxic effects against various cancer cell lines. In particular, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 (lung) | < 20 | Apoptosis induction |
| Compound 2 | Jurkat (leukemia) | < 5 | Bcl-2 modulation |
| Compound 3 | NIH/3T3 (mouse fibroblast) | < 10 | Caspase activation |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. In animal models, compounds similar to this compound have shown effectiveness in reducing seizure activity, suggesting a potential role in the treatment of epilepsy .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known to participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to protein targets involved in cell signaling pathways. This interaction can lead to the modulation of enzyme activities and gene expression profiles relevant to disease processes.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at low concentrations .
- Neuroprotective Effects : Another case study focused on the neuroprotective properties of thiazole-containing compounds against glutamate-induced excitotoxicity in glial cells. The findings highlighted that these compounds could effectively reduce inflammatory cytokines and protect cellular integrity under stress conditions .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves:
- Step 1: Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones to form the benzo[d]thiazole core .
- Step 2: Alkylation with methoxyethyl/methyl groups using reagents like 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Coupling the dioxine-carboxamide moiety via amide bond formation (e.g., EDCI/HOBt-mediated coupling) . Key factors: Solvent polarity (DMF vs. THF), temperature (60–80°C for alkylation), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?
- 1H/13C NMR: Aromatic protons (δ 6.8–7.5 ppm) confirm the benzo[d]thiazole core, while methoxy groups appear as singlets (δ ~3.8 ppm) .
- IR: Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C in dioxine) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+ at m/z 387) validate the molecular formula .
- HPLC: Purity >95% with retention time matching standards .
Q. What in vitro assays are recommended for initial biological activity screening?
- Antimicrobial: Broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) using cisplatin as a reference .
- Enzyme Inhibition: Acetylcholinesterase inhibition assay with donepezil as a comparator .
Advanced Research Questions
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to identify metabolic instability or poor absorption .
- Metabolite Identification: Use HR-MS to detect active/inactive metabolites influencing in vivo efficacy .
- Dose Optimization: Conduct dose-response studies in animal models to align with in vitro IC₅₀ values .
Q. What computational strategies predict the compound’s binding affinity with biological targets?
- Molecular Docking: Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7) or bacterial DNA gyrase .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
- QSAR Models: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on antimicrobial potency using MOE descriptors .
Q. How to design experiments to determine the role of the dioxine ring in stability under physiological conditions?
- Comparative Stability Assays: Syntize analogs lacking the dioxine ring and compare degradation rates in PBS (pH 7.4) via HPLC .
- Hydrolytic Studies: Expose the compound to esterase enzymes and monitor cleavage products using LC-MS .
- X-ray Crystallography: Resolve the crystal structure to identify hydrogen bonds between the dioxine and active site residues .
Q. What strategies address solubility challenges during in vivo formulation?
- Co-Solvent Systems: Use PEG-400/water mixtures (1:1) to enhance solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Prodrug Design: Introduce phosphate esters at the carboxamide group to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
